5-fluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
5-fluoro-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Anti-cancer Properties : A series of compounds containing 5-fluoro-2-methyl-1H-benzo[d]imidazole were synthesized and evaluated for their anti-inflammatory and anticancer activities. Some compounds demonstrated potent anti-inflammatory effects and significant inhibition of edema, comparable to ibuprofen. Additionally, certain derivatives exhibited potent antiproliferative effects against breast cancer cell lines, with one compound showing particularly high activity (Nandha et al., 2018)(Archiv der Pharmazie).
5-Lipoxygenase Inhibition : Several studies have focused on derivatives of this compound as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process. These compounds were found to be effective in inhibiting 5-lipoxygenase, with potential implications for treating conditions like asthma and arthritis (Mano et al., 2004)(Journal of medicinal chemistry).
Antibacterial and Antifungal Activity : Several derivatives of this compound have shown promising antibacterial and antifungal activities. These compounds were synthesized and screened against various bacterial and fungal strains, demonstrating moderate to high efficacy (Darekar et al., 2020)(Russian Journal of General Chemistry).
Corrosion Inhibition : Some derivatives of this compound have been studied for their corrosion inhibition properties. They were found to be effective in protecting mild steel in acidic environments, indicating potential applications in industrial maintenance (Ammal et al., 2018)(Journal of environmental chemical engineering).
Pharmacokinetic Studies : The pharmacokinetic properties of several this compound derivatives were investigated to understand their stability and metabolic profiles. This research is crucial for developing these compounds into therapeutic agents (Teffera et al., 2013)(Drug Metabolism and Disposition).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-methyl-1H-benzo[d]imidazole is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound acts as a Microtubule Targeting Agent (MTA) . MTAs bind to tubulin, the building block of microtubules, and disrupt their dynamics. This disruption prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . As a result, the cells are arrested in the mitotic phase of the cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action on microtubules affects the cell cycle, a biochemical pathway that controls cell division . By arresting cells in mitosis, the compound prevents cell proliferation. This is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The result of the compound’s action is cell death through mitotic arrest . This is especially pronounced in rapidly dividing cells, such as cancer cells, making the compound a potential anti-cancer agent .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
Some imidazole derivatives have been found to act as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUKSHNFODGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379543 | |
Record name | 6-Fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118469-15-1 | |
Record name | 6-Fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.